molecular formula C10H8N2O5 B14391255 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide CAS No. 88220-52-4

6-Methoxy-5-nitro-1-benzofuran-2-carboxamide

Cat. No.: B14391255
CAS No.: 88220-52-4
M. Wt: 236.18 g/mol
InChI Key: FGEMOCWWOYZZEK-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

The synthesis of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide typically involves the construction of the benzofuran ring followed by the introduction of the methoxy, nitro, and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core. The nitro group can be introduced via nitration reactions, while the methoxy group can be added through methylation reactions. The carboxamide group is usually introduced through amidation reactions .

Chemical Reactions Analysis

6-Methoxy-5-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

    Amidation: The carboxamide group can be modified through reactions with amines or other nucleophiles

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells. The compound may also inhibit certain enzymes or receptors involved in disease processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

6-Methoxy-5-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its use in photochemotherapy.

    Angelicin: Used for its anti-inflammatory and anticancer properties.

    Amiodarone: A well-known antiarrhythmic agent.

    Bergapten: Used in the treatment of vitiligo and psoriasis

Each of these compounds has unique structural features and biological activities, making them valuable in different therapeutic and industrial applications.

Properties

CAS No.

88220-52-4

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

6-methoxy-5-nitro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H8N2O5/c1-16-8-4-7-5(2-6(8)12(14)15)3-9(17-7)10(11)13/h2-4H,1H3,(H2,11,13)

InChI Key

FGEMOCWWOYZZEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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